molecular formula C9H10ClNOS B15388176 1-(2-Amino-3-mercaptophenyl)-3-chloropropan-1-one

1-(2-Amino-3-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B15388176
M. Wt: 215.70 g/mol
InChI Key: QZIVSWLKXKPOQE-UHFFFAOYSA-N
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Description

1-(2-Amino-3-mercaptophenyl)-3-chloropropan-1-one is a halogenated aromatic ketone featuring an amino group (-NH₂) at the 2-position, a mercapto (-SH) group at the 3-position of the phenyl ring, and a chlorinated propanone moiety.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(2-amino-3-sulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H10ClNOS/c10-5-4-7(12)6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,11H2

InChI Key

QZIVSWLKXKPOQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)N)C(=O)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Halogen Substitution (Cl vs. Br, I, F)

Replacing the chlorine atom with other halogens alters steric and electronic properties:

Compound Halogen Key Differences Biological Impact
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one Br Larger atomic radius, increased lipophilicity Enhanced membrane permeability but reduced specificity in enzyme binding
1-(2-Amino-3-mercaptophenyl)-3-fluoropropan-1-one F High electronegativity, strong electron-withdrawing effect Improved metabolic stability and altered hydrogen-bonding interactions

Example : Bromine substitution in analogs like 1-(4-bromophenyl)-3-chloropropan-1-one () resulted in 48–49% yield in Suzuki coupling reactions, highlighting its utility in synthetic pathways. However, chlorine-containing derivatives often exhibit better balance between reactivity and stability in biological assays .

Substituent Position Variations

The position of the mercapto (-SH) and amino (-NH₂) groups critically affects molecular interactions:

Compound Substituent Positions Key Differences
1-(2-Amino-4-mercaptophenyl)-3-chloropropan-1-one -SH at 4-position Reduced steric hindrance near the amino group, altering enzyme-binding affinity
1-(3-Amino-5-mercaptophenyl)-3-chloropropan-1-one -NH₂ at 3-position Shifted electronic distribution, affecting nucleophilic reactivity

Biological Impact: In enzymatic assays, compounds with a 3-mercapto group (e.g., the target compound) showed ≥25% inhibition of Leishmania infantum Trypanothione Reductase (LiTR) at 100 μM, whereas positional isomers like 1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one demonstrated variable activity due to altered active-site interactions .

Functional Group Additions or Modifications

Incorporation of groups like trifluoromethylthio (-SCF₃) or chloromethyl (-CH₂Cl) introduces unique properties:

Compound Functional Group Key Properties
1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one -SCF₃ Enhanced binding affinity via hydrophobic and electron-withdrawing effects
1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one -CH₂Cl Increased electrophilicity, enabling covalent bond formation with biomolecules

Example: The trifluoromethylthio group in 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one enhances specificity for enzyme targets like oxidoreductases, whereas chloromethyl derivatives are more reactive in alkylation reactions .

Data Tables

Table 1: Comparative Enzymatic Inhibition of Selected Analogs

Compound LiTR Inhibition (%) at 100 μM Key Structural Feature
1-(2-Amino-3-mercaptophenyl)-3-chloropropan-1-one ≥25 3-SH, 2-NH₂, 3-Cl-propanone
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one Not tested Difluoromethyl group
1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one Variable 4-SH, ketone at C2

Data adapted from in vitro assays ().

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